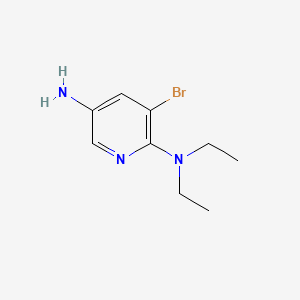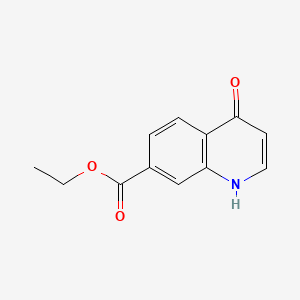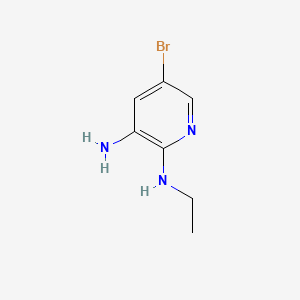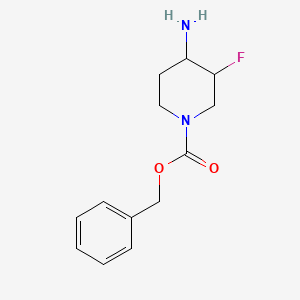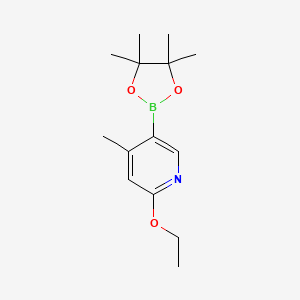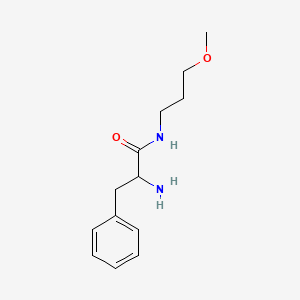
1-N-Benzyl-5-fluorobenzene-1,2-diamine
概要
説明
1-N-Benzyl-5-fluorobenzene-1,2-diamine is an organic compound with the molecular formula C13H13FN2 and a molecular weight of 216.25 g/mol. This compound is characterized by the presence of a benzyl group attached to a fluorobenzene ring, which is further substituted with two amino groups. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.
準備方法
The synthesis of 1-N-Benzyl-5-fluorobenzene-1,2-diamine typically involves the reaction of benzylamine with 5-fluoro-1,2-dinitrobenzene under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas or a metal catalyst like palladium on carbon. The reduction of the nitro groups to amino groups results in the formation of this compound. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-N-Benzyl-5-fluorobenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reduction reactions can further modify the amino groups, potentially leading to the formation of secondary or tertiary amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation of the benzene ring can yield halogenated derivatives, while alkylation can introduce alkyl groups at specific positions on the ring.
科学的研究の応用
1-N-Benzyl-5-fluorobenzene-1,2-diamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 1-N-Benzyl-5-fluorobenzene-1,2-diamine exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity for certain molecular targets. The benzyl group may also play a role in stabilizing the compound’s interaction with its target.
類似化合物との比較
1-N-Benzyl-5-fluorobenzene-1,2-diamine can be compared with other similar compounds such as:
1-N-Benzyl-4-fluorobenzene-1,2-diamine: Similar structure but with the fluorine atom at a different position on the benzene ring.
1-N-Benzyl-5-chlorobenzene-1,2-diamine: Similar structure but with a chlorine atom instead of a fluorine atom.
1-N-Benzyl-5-bromobenzene-1,2-diamine: Similar structure but with a bromine atom instead of a fluorine atom.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different halogen substituents.
特性
IUPAC Name |
2-N-benzyl-4-fluorobenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8,16H,9,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBMHNNPUYDKMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

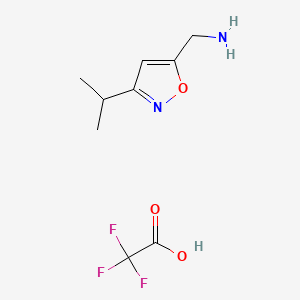
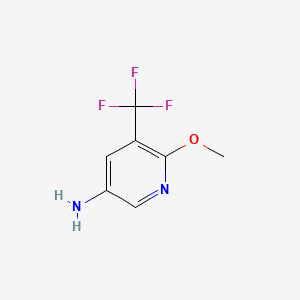
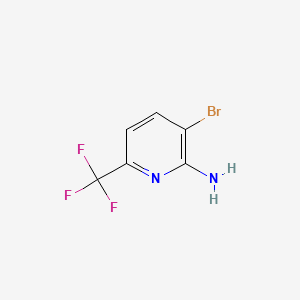
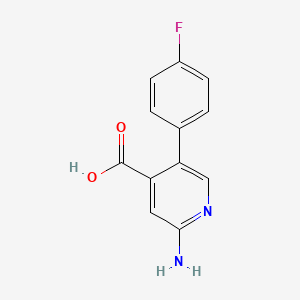
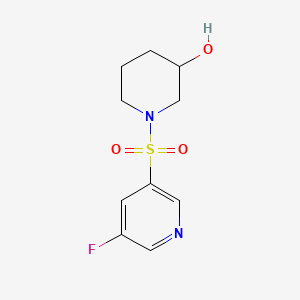
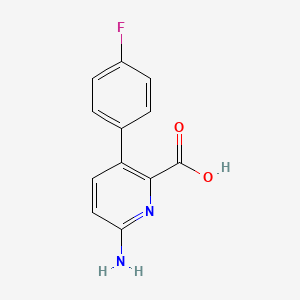
![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)
